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molecular formula C6H8Br2N2O B1520054 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide CAS No. 443956-55-6

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Cat. No. B1520054
M. Wt: 283.95 g/mol
InChI Key: BZPYQOTWDYNOCC-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

A suspension of 2-amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (289 g, 1.02 mole) in 48% aqueous HBr (2.9 L) was heated at reflux for 12 hrs. Complete solution occurred during heating. The reaction mixture was cooled and a crystalline precipitate formed. This was filtered and washed with ethyl acetate and air dried to give the title compound (305 g, 86%).
Quantity
289 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 L
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[BrH:1].[NH2:2][C:3]1[C:8]([CH2:9]O)=[CH:7][C:6]([Br:11])=[CH:5][N:4]=1>Br>[BrH:11].[NH2:2][C:3]1[C:8]([CH2:9][Br:1])=[CH:7][C:6]([Br:11])=[CH:5][N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
289 g
Type
reactant
Smiles
Br.NC1=NC=C(C=C1CO)Br
Name
Quantity
2.9 L
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hrs
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
during heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
a crystalline precipitate formed
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with ethyl acetate and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Br.NC1=NC=C(C=C1CBr)Br
Measurements
Type Value Analysis
AMOUNT: MASS 305 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 172.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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